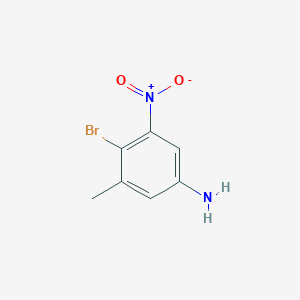

4-Bromo-3-methyl-5-nitroaniline

Description

4-Bromo-3-methyl-5-nitroaniline is a substituted aniline derivative featuring a bromine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position of the benzene ring.

Molecular Formula: C₇H₇BrN₂O₂

Molecular Weight: ~231.05 g/mol (based on analogs like 3-Bromo-4-methyl-5-nitroaniline, CAS 62827-39-8) .

Key Features:

- The bromine atom introduces steric bulk and influences electrophilic substitution reactivity.

- The nitro group at the 5-position is a strong electron-withdrawing group, directing further reactions to specific positions.

- The methyl group at the 3-position contributes to steric effects and may enhance solubility in organic solvents.

Properties

IUPAC Name |

4-bromo-3-methyl-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHLGNZUABQSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-5-nitroaniline typically involves a multi-step process starting from readily available precursors. One common route includes:

Nitration: The nitration of 3-methyl aniline to introduce the nitro group.

Bromination: The bromination of the nitrated product to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-5-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product is 4-Bromo-3-methyl-5-aminoaniline.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

4-Bromo-3-methyl-5-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-5-nitroaniline depends on its specific application. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-Bromo-4-methyl-5-nitroaniline (CAS 62827-39-8)

- Substituents: Br (3), CH₃ (4), NO₂ (5).

- Molecular Weight : 231.047 g/mol .

- Key Differences: The bromine and methyl groups are swapped compared to the target compound.

5-Bromo-4-methyl-2-nitroaniline (CAS 77811-44-0)

- Substituents: Br (5), CH₃ (4), NO₂ (2).

- Molecular Weight : 231.05 g/mol .

- Key Differences : The nitro group at the 2-position creates a meta-directing effect distinct from the para-directing nitro group in the target compound. This impacts subsequent functionalization, such as sulfonation or halogenation.

Functional Group Variants

4-Bromo-3-(trifluoromethyl)aniline (CAS 393-36-2)

- Substituents : Br (4), CF₃ (3).

- Molecular Formula : C₇H₅BrF₃N.

- Molecular Weight : 240.03 g/mol .

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing compared to a methyl group, increasing the compound’s acidity and altering its solubility in polar solvents.

4-Bromo-3-fluoro-2-nitroaniline (CAS 7087-65-2)

Physical and Chemical Properties

Biological Activity

4-Bromo-3-methyl-5-nitroaniline is an organic compound with the molecular formula CHBrNO. This compound is a derivative of aniline, characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to its benzene ring. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

- Nitration : The introduction of the nitro group into 3-methyl aniline.

- Bromination : The subsequent bromination of the nitrated product to place the bromine atom at the desired position.

Common Synthetic Routes

- Step 1 : Nitration of 3-methyl aniline using nitric acid.

- Step 2 : Bromination under controlled conditions to ensure proper substitution.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . In studies, these compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal that it may induce apoptosis in cancer cells. The mechanism appears to involve the nitro group, which can be reduced to reactive intermediates that interact with cellular components, leading to cell death .

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon reduction. These intermediates can interact with DNA and proteins, disrupting cellular functions and leading to cytotoxic effects on pathogens and cancer cells alike.

Study on Antimicrobial Activity

In a study published in International Journal of Advanced Research, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Investigation into Anticancer Effects

Another research effort focused on the anticancer properties of this compound against various cancer cell lines. The study demonstrated that this compound derivatives could significantly inhibit cell proliferation and induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

Data Table: Biological Activities of this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.